

Application Note and Protocol: Solid-Phase Extraction of 4-Hydroxypropranolol from Biological Samples

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Compound of Interest

Compound Name: 4-Hydroxypropranolol
hydrochloride

Cat. No.: B078127

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol is the major active phase I metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases.[1][2] Accurate quantification of 4-hydroxypropranolol in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3] Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the sample cleanup and concentration of 4-hydroxypropranolol from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

This document provides a detailed protocol for the solid-phase extraction of 4-hydroxypropranolol from human plasma, leveraging a mixed-mode cation exchange sorbent for high recovery and efficient removal of matrix interferences.[5][6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated SPE-LC-MS/MS method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[1][4]

Table 1: Method Performance Characteristics[1][4]

Parameter	Propranolol	4-Hydroxypropranolol
Linearity Range (ng/mL)	0.20 - 135.00 (free)	0.20 - 25.00 (free)
1.00 - 500.00 (total)	1.00 - 360.00 (total)	
Lower Limit of Quantitation (LLOQ) (ng/mL)	0.20	0.20
Lower Limit of Detection (LLOD) (pg/mL)	50	100
Mean Extraction Recovery	>96%	>64%
Inter-day Precision (% RSD)	<11.3%	<11.3%
Inter-day Accuracy (% of nominal)	<11%	<11%

Table 2: Stability of Analytes in Human Plasma[4]

Condition	Stability Duration
Freeze-Thaw Cycles (-15°C to Room Temp)	Stable through 5 cycles
Bench-Top Storage (Room Temp)	At least 6.5 hours
In Mobile Phase (10°C)	At least 48 hours

Experimental Protocols

This protocol is optimized for the extraction of 4-hydroxypropranolol from human plasma using a polymeric mixed-mode cation exchange SPE cartridge.

Materials and Reagents:

- SPE Cartridges: Polymeric mixed-mode cation exchange (e.g., Strata-X-C)[1]
- Human Plasma

- Internal Standard (IS): 4-hydroxypropranolol-d7
- Methanol (HPLC grade)
- Ammonium Acetate (Analytical grade)
- Formic Acid (or Acetic Acid)
- Ammonium Hydroxide
- Water (deionized or HPLC grade)
- Nitrogen gas for evaporation
- Vortex mixer
- Centrifuge
- SPE manifold

Procedure:

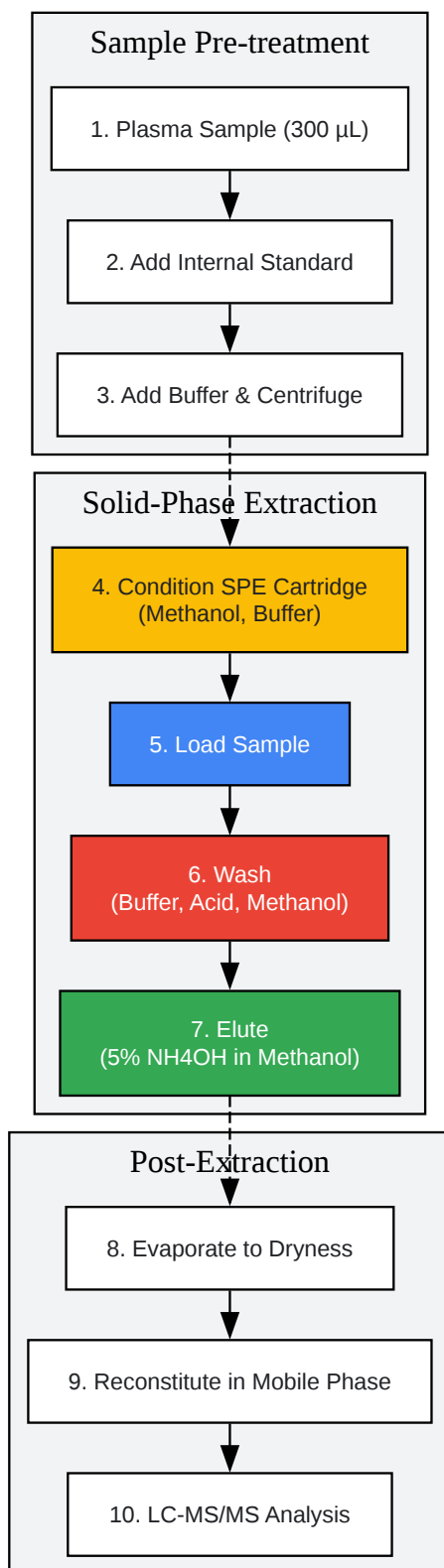
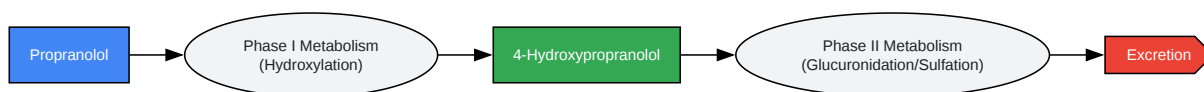
1. Sample Pre-treatment: a. Thaw frozen plasma samples at room temperature. b. Vortex the plasma samples to ensure homogeneity. c. Pipette 300 μ L of plasma into a clean microcentrifuge tube. d. Add an appropriate volume of the internal standard working solution (e.g., 4-hydroxypropranolol-d7). e. Vortex for 30 seconds. f. Add 300 μ L of 50 mM ammonium acetate (pH 6.0) and vortex for another 30 seconds.^[7] g. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitated proteins.^[7]

2. Solid-Phase Extraction: a. Conditioning: Condition the mixed-mode SPE cartridges by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6.0). Ensure the sorbent does not dry out.^[7] b. Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (approximately 1 mL/min).^[7] c. Washing: i. Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).^[7] ii. Wash the cartridge with 1 mL of 1 M acetic acid.^[7] iii. Wash the cartridge with 1 mL of methanol.^[7] d. Drying: Dry the cartridge under vacuum for 5-10 minutes. e. Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.^[7]

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS). c. Vortex for 30 seconds and transfer to an autosampler vial for injection.

Visualizations

Below are diagrams illustrating the metabolic pathway of propranolol and the experimental workflow for the solid-phase extraction of 4-hydroxypropranolol.



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